Ethanol-d5
Overview
Description
Ethanol-d5, also known as deuterated ethyl alcohol, is a form of ethanol where the hydrogen atoms are replaced by deuterium, an isotope of hydrogen . It is used in various scientific research and industrial applications .
Synthesis Analysis
Ethanol can be produced either by fermentation or by a catalytic route from various sources such as sugar/starchy material, carbon dioxide, carbon monoxide, and dimethylether . The catalytic route has emerged as a better route compared to fermentation due to the requirement of a large number of crops which is generally not suitable for every country .
Molecular Structure Analysis
The molecular formula of Ethanol-d5 is C2HD5O . It is a structural composition consisting of a pair of carbon atoms with an alkyl group coupled with an -OH functional group .
Chemical Reactions Analysis
Ethanol-d5, like ethanol, can undergo various chemical reactions. For instance, it can undergo dehydrogenation, a process that plays an important role in the reaction sequence from methanol to iso-butanol .
Scientific Research Applications
1. Investigating Metabolic Pathways
Ethanol-d5 is used to study the metabolic pathways of ethanol in living organisms. For instance, Deng, Bludeau, and Deitrich (2004) utilized a deuterium-labeled ethanol (D5-ethanol) to track the formation of ethyl nitrite in mice after ethanol administration. This study provided insights into the metabolism of ethanol and the formation of new metabolites in vivo, which can be crucial for understanding alcohol-related diseases and therapies (Deng, Bludeau, & Deitrich, 2004).
2. Analytical Tool in Fuel Cell Technology
Tomassetti et al. (2018) demonstrated the use of ethanol, including ethanol-d5, in direct catalytic methanol (or ethanol) fuel cells (DMFC). This research expanded the application to the analysis of ethanol-based pharmaceutical products, emphasizing the versatility of ethanol-d5 in various analytical and industrial applications (Tomassetti et al., 2018).
3. Tracer Studies in Combustion and Oxidation Research
In combustion and oxidation research, ethanol-d5 serves as a tracer to study the effects of ethanol in fuel blends. A study by Dean et al. (1996) developed a method for simultaneous measurement of ethanol and ethyl-d5 alcohol, aiding in understanding the first-pass metabolism of ethanol. This is essential for improving combustion efficiency and reducing emissions in engines using ethanol blends (Dean et al., 1996).
4. Role in Fischer–Tropsch Synthesis
Gnanamani et al. (2010) explored the role of D5-ethanol in Fischer–Tropsch synthesis on iron catalysts. Their findings indicate that D5-ethanol can initiate chain growth in hydrocarbon synthesis, highlighting its importance in chemical engineering and fuel production processes (Gnanamani et al., 2010).
5. Studying Alcohol Impacts in Biological Systems
Ethanol-d5 is also utilized in biological studies to understand the impact of alcohol on various systems. Levitt et al. (2020) used ethanol-d5 to investigate how ethanol impairs myogenic differentiation in myoblasts, providing insights into alcohol's effects on muscle regeneration and related health issues (Levitt et al., 2020).
6. Applications in Medical Diagnostics
In medical research, ethanol-d5 has been employed in innovative diagnostic approaches. Labuschagne et al. (2022) used D5-ethyl-βD-glucuronide, which releases D5-ethanol upon hydrolysis, as a probe in breath biopsy for early detection of lung cancer. This novel application demonstrates the potential of ethanol-d5 in non-invasive medical diagnostics (Labuschagne et al., 2022).
7. Exploring Alternative Energy Sources
Ethanol-d5 is used in research exploring bioethanol as an alternative and renewable energy source. Feierabend and Eilks (2011) discussed a chemistry lesson plan focusing on the use of ethanol in energy, emphasizing its societal and environmental implications (Feierabend & Eilks, 2011).
8. In Fuel Blend Research for Diesel Engines
Research on fuel blends for diesel engines also utilizes ethanol-d5. Yilmaz and Atmanli (2017) conducted experiments with diesel-1-pentanol blends, using ethanol-d5 to assess the impact on engine performance and emissions. This research contributes to the development of more efficient and less polluting fuel alternatives (Yilmaz & Atmanli, 2017).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1,1,2,2,2-pentadeuterioethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6O/c1-2-3/h3H,2H2,1H3/i1D3,2D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFQSCWFLJHTTHZ-ZBJDZAJPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20480249 | |
Record name | Ethanol-d5 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20480249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
51.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Molasses | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Ethanol-d5 | |
CAS RN |
68476-78-8, 1859-08-1 | |
Record name | Molasses | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068476788 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Molasses | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethanol-d5 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20480249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Molasses | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.064.251 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1859-08-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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